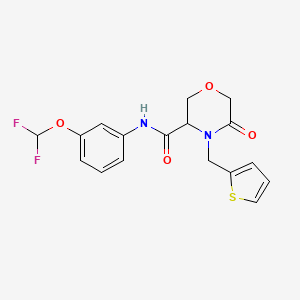
N-(3-(difluorometoxi)fenil)-5-oxo-4-(tiofen-2-ilmetil)morfolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N2O4S and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Moduladores del Receptor acoplado a proteína G relacionado con Mas X2 (MRGPRX2)
Este compuesto ha sido identificado como un modulador del receptor acoplado a proteína G relacionado con Mas X2 (MRGPRX2) y sus ortólogos . MRGPRX2 es un receptor que responde a un grupo diverso de ligandos, incluyendo secretagogos básicos, ciertos fármacos, neuropéptidos y péptidos antimicrobianos .
Tratamiento de reacciones medicamentosas pseudoalérgicas
El compuesto se puede utilizar en el tratamiento de reacciones medicamentosas pseudoalérgicas. Estas reacciones están mediadas por MRGPRX2 y sus receptores ortólogos .
Tratamiento de picazón crónica (prurito)
El compuesto se puede utilizar en el tratamiento de picazón crónica (prurito), una condición también mediada por MRGPRX2 y sus receptores ortólogos .
Tratamiento de trastornos inflamatorios
El compuesto se puede utilizar en el tratamiento de trastornos inflamatorios. MRGPRX2 y sus receptores ortólogos median estos trastornos .
Tratamiento de trastornos del dolor
El compuesto se puede utilizar en el tratamiento de trastornos del dolor. Estos trastornos también están mediados por MRGPRX2 y sus receptores ortólogos .
Tratamiento de trastornos de la piel
El compuesto se puede utilizar en el tratamiento de trastornos de la piel. Estos trastornos están mediados por MRGPRX2 y sus receptores ortólogos, que están en gran medida restringidos a los mastocitos .
Tratamiento de enfermedades cardiovasculares
El compuesto se puede utilizar en el tratamiento de enfermedades cardiovasculares. Esta enfermedad está mediada por MRGPRX2 y sus receptores ortólogos .
Tratamiento de inflamación pulmonar/EPOC
El compuesto se puede utilizar en el tratamiento de la inflamación pulmonar y la enfermedad pulmonar obstructiva crónica (EPOC). Estas afecciones están mediadas por MRGPRX2 y sus receptores ortólogos .
Mecanismo De Acción
Target of Action
The primary target of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide acts as a modulator of the MRGPRX2 receptor . It interacts with the receptor, leading to its activation or inhibition . The MRGPRX2 receptor is sensitive to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .
Biochemical Pathways
Upon activation of the MRGPRX2 receptor, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .
Pharmacokinetics
The compound is administered to a subject in need thereof, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The activation of the MRGPRX2 receptor by N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Action Environment
The action of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is influenced by the environment of the mast cells, which primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract . These cells express numerous receptors that respond to mechanical and chemical stimuli .
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-17(19)25-12-4-1-3-11(7-12)20-16(23)14-9-24-10-15(22)21(14)8-13-5-2-6-26-13/h1-7,14,17H,8-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIOCGRTSZZBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)
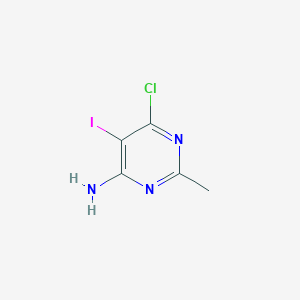
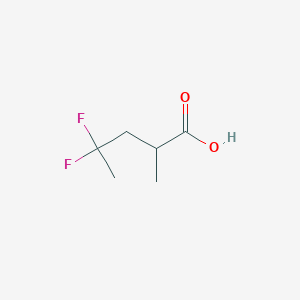
![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2526968.png)
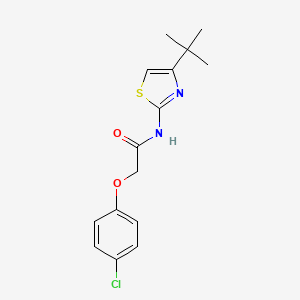

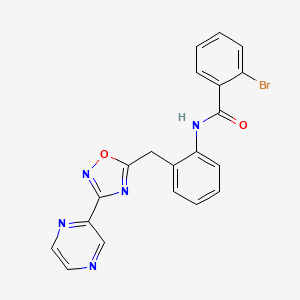
![3-methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2526975.png)

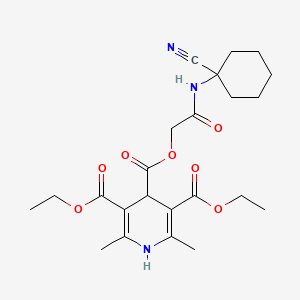
![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)

